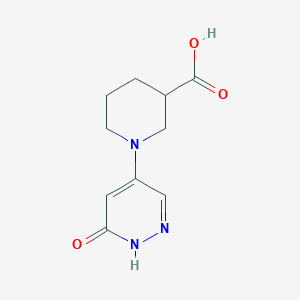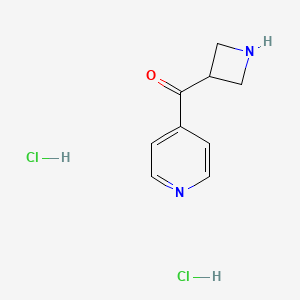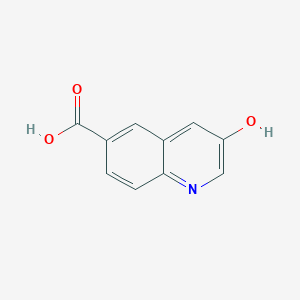![molecular formula C9H10N4O2 B1450615 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1955492-90-6](/img/structure/B1450615.png)
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques . For example, IR spectroscopy can identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite diverse, depending on the specific derivative and reaction conditions . For instance, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques . For instance, the melting point can be determined using a melting point apparatus, while the yield can be calculated based on the mass of the product obtained .Scientific Research Applications
Synthesis and Structural Diversity
A study by Jatczak et al. (2014) described a straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which includes 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This synthesis starts from 2-chloropyridine-3-carboxylic acid and allows for the creation of structures with significant variation in biopharmaceutical properties, reflecting a broad range in solubility and permeability coefficients. This diversity makes these compounds suitable for various research applications in bioorganic and medicinal chemistry (Jatczak et al., 2014).
Antimicrobial Investigations
Kumar et al. (2007) conducted a study on pyrido[2,3-d]pyrimidines, including 3-(2-aminoethyl) derivatives, exploring their synthesis and antimicrobial properties. The compounds synthesized demonstrated potential as antimicrobial agents, indicating the applicability of these compounds in microbiological research (Kumar, Tiwari, & Yadav, 2007).
Green Synthesis Methodologies
Ahadi et al. (2014) investigated a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, which include 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. This study highlights the importance of environmentally friendly synthesis methods in the field of heterocyclic chemistry, contributing to sustainable practices in scientific research (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).
Electronic Structure Analysis
Ashraf et al. (2019) reported the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, which include 3-(2-aminoethyl) analogs. This research utilized spectroscopic techniques and computational methods to analyze the electronic structures of these compounds, providing insights into their potential applications in material science and molecular electronics (Ashraf et al., 2019).
Future Directions
Pyrido[2,3-d]pyrimidines have shown great potential in the search for new biologically active compounds . Future research could focus on designing new selective, effective, and safe anticancer agents . The preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones bearing reactive functional groups at position 4 could be an interesting direction .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15/h1-2,4H,3,5,10H2,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYIWHHHKJQXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)
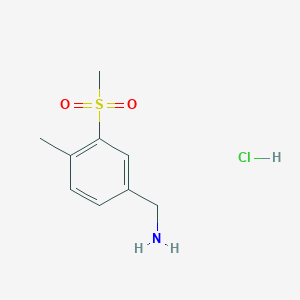
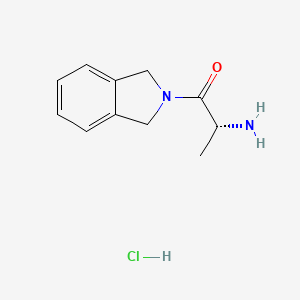

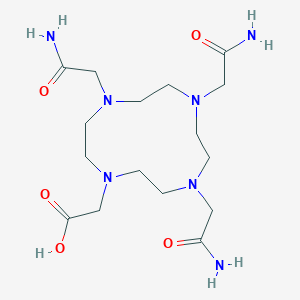
![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)

